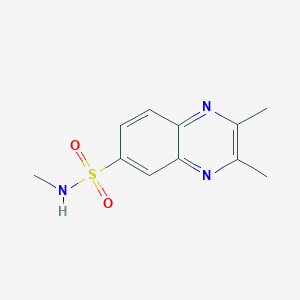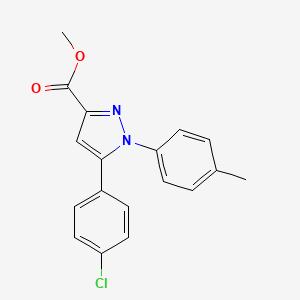
methyl 5-(4-chlorophenyl)-1-(4-methylphenyl)-1H-pyrazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 5-(4-chlorophenyl)-1-(4-methylphenyl)-1H-pyrazole-3-carboxylate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has shown promising results in studies related to its mechanism of action, biochemical and physiological effects, and future directions for research.
Scientific Research Applications
Crystallography and Structural Analysis
The synthesis and structural characterization of pyrazole derivatives, including "methyl 5-(4-chlorophenyl)-1-(4-methylphenyl)-1H-pyrazole-3-carboxylate" and its analogs, have been a significant area of research. For instance, Kumarasinghe, Hruby, & Nichol (2009) conducted a study on the synthesis of related pyrazole derivatives, highlighting the importance of single-crystal X-ray analysis for unambiguous structure determination due to the regiospecific nature of the synthesis and the challenges of identifying regioisomers through spectroscopic techniques alone (Kumarasinghe, Hruby, & Nichol, 2009). This research underscores the compound's application in crystallography, providing insight into its molecular structure and interactions.
Antimicrobial and Anticancer Activity
Pyrazole derivatives have also been studied for their potential antimicrobial and anticancer properties. Hafez, El-Gazzar, & Al-Hussain (2016) synthesized a series of compounds from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate, demonstrating that some of these compounds exhibited higher anticancer activity than the reference drug doxorubicin, as well as showing good to excellent antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016). These findings highlight the compound's relevance in medicinal chemistry, especially in the development of new therapeutics for cancer and infectious diseases.
Materials Science and Molecular Interactions
Research into pyrazole derivatives extends into materials science, focusing on their molecular structures and interactions. Achutha et al. (2017) synthesized and characterized ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate, conducting Hirshfeld surface analysis to explore the nature of molecular interactions. This work not only provided insights into the structural stability of these compounds but also into their potential applications in designing materials with specific properties (Achutha et al., 2017).
properties
IUPAC Name |
methyl 5-(4-chlorophenyl)-1-(4-methylphenyl)pyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2/c1-12-3-9-15(10-4-12)21-17(11-16(20-21)18(22)23-2)13-5-7-14(19)8-6-13/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSNYTNGHRIOWMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CC(=N2)C(=O)OC)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-ethyl-5-((2-hydroxyethyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2638288.png)
![N-[cyano(2,3-dichlorophenyl)methyl]-1,4-dithiane-2-carboxamide](/img/structure/B2638289.png)

![N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2638291.png)
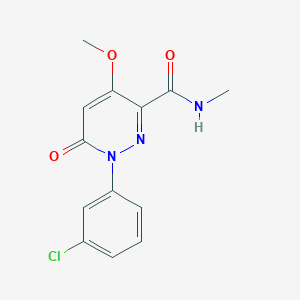
![2-(3-(3-chloro-4-methylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2638294.png)

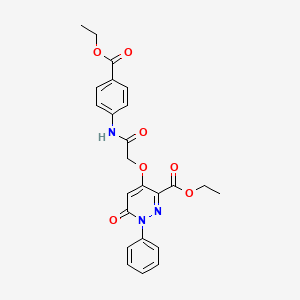
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3,5-dimethoxybenzamide hydrochloride](/img/structure/B2638300.png)
![2-[5-[(2-Methylpropan-2-yl)oxycarbonylamino]pentylamino]-2-oxoacetic acid](/img/structure/B2638303.png)
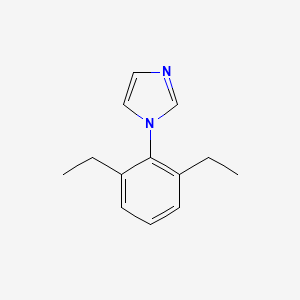
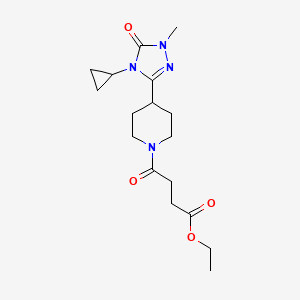
![4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)-N-(2-(trifluoromethyl)phenyl)piperazine-1-carboxamide](/img/structure/B2638308.png)
